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Compound of Interest

Compound Name: Fructo-oligosaccharide DP14

Cat. No.: B12399284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of

fructo-oligosaccharides (FOS), with a focus on the available inter-laboratory validation data.

While the specific inter-laboratory validation for Fructo-oligosaccharide with a Degree of

Polymerization of 14 (DP14) is not publicly available, this document summarizes the

performance of established methods for total fructan analysis, which includes FOS of varying

chain lengths. This information is crucial for researchers and professionals in drug development

and nutritional science who rely on accurate and reproducible quantification of these

compounds.

Data Presentation: Comparison of Analytical Methods
for Fructan Analysis
The following table summarizes the performance characteristics of AOAC Official Method

997.08, a widely recognized ion-exchange chromatographic method for the determination of

fructans in food products. The data is derived from an inter-laboratory collaborative study and

provides key metrics for assessing the method's precision.

Table 1: Inter-laboratory Study Results for the Determination of Fructans by Ion Exchange

Chromatography (AOAC Official Method 997.08)[1]
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Sample
Matrix

Mean
Fructan
Content (
g/100g )

Repeatabilit
y Standard
Deviation
(sr)

Reproducib
ility
Standard
Deviation
(sR)

Repeatabilit
y Relative
Standard
Deviation
(RSDr), %

Reproducib
ility
Relative
Standard
Deviation
(RSDR), %

Low-fat

Spread
8.1 0.23 0.39 2.9 4.8

Cheese

Spread
4.6 0.16 0.51 3.4 11.1

Chocolate 9.4 0.54 0.86 5.8 9.2

Wine Gum 41.6 1.7 2.8 4.0 6.7

Powder Drink

Mix
15.5 0.68 0.72 4.4 4.7

Biscuits 12.2 0.55 0.94 4.5 7.7

Note: The data represents total fructan content and is not specific to FOS of DP14. The degree

of polymerization of fructans in the analyzed food matrices can vary significantly.

Experimental Protocols
Detailed methodologies for the key analytical techniques used for FOS analysis are outlined

below.

AOAC Official Method 997.08: Fructans in Food
Products by Ion-Exchange Chromatography
This method is designed for the quantitative determination of fructans in food products.[1]

Principle: Fructans are extracted with hot water, followed by enzymatic hydrolysis of starch

and sucrose. The fructan content is then determined by measuring the released fructose and

glucose after enzymatic hydrolysis with fructanases, using high-performance anion-

exchange chromatography with pulsed amperometric detection (HPAEC-PAD).
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Apparatus:

High-performance anion-exchange chromatograph with a pulsed amperometric detector.

Analytical column: CarboPac PA100 or equivalent.

Guard column: CarboPac PA100 guard or equivalent.

Enzymatic hydrolysis equipment: Water bath, centrifuge.

Reagents:

Amyloglucosidase solution

Inulinase solution

Sucrase solution

Sodium hydroxide and sodium acetate eluents

Fructan standards of known composition

Procedure:

Sample Preparation: Homogenize the sample.

Extraction: Extract fructans from the sample with hot water.

Enzymatic Hydrolysis of Interferences: Treat the extract with amyloglucosidase and

sucrase to hydrolyze starch and sucrose.

Fructan Hydrolysis: Treat an aliquot of the starch- and sucrose-free extract with inulinase

to hydrolyze fructans into fructose and glucose.

Chromatographic Analysis: Analyze the hydrolyzed and unhydrolyzed extracts using

HPAEC-PAD.

Calculation: Calculate the fructan content based on the amounts of fructose and glucose

released after inulinase treatment.
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Alternative Analytical Techniques
While AOAC 997.08 is a validated method, other techniques are also employed for FOS

analysis.

AOAC Official Method 999.03 (Enzymatic/Spectrophotometric Method): This method also

determines total fructans. It involves enzymatic hydrolysis of fructans and subsequent

measurement of the released sugars using a spectrophotometer.[2][3] A collaborative study

of this method on various food matrices showed repeatability relative standard deviations

(RSDr) ranging from 2.3% to 7.3% and reproducibility relative standard deviations (RSDR)

from 5.0% to 10.8%.[2][3]

AOAC Official Method 2016.14: This method is specifically designed for the analysis of

fructans in infant formula and adult nutritionals.[4][5]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This

is a common technique for the analysis of sugars. It is often used for the quantification of

individual FOS oligomers. The separation is typically achieved on an aminopropyl-bonded

silica column with an acetonitrile/water mobile phase.

Mandatory Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of an inter-laboratory validation study and

a signaling pathway influenced by FOS.
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Inter-laboratory Validation Workflow

Planning Phase

Execution Phase
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Caption: Workflow of an inter-laboratory validation study.
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FOS-Mediated IRS/PI3K/AKT Signaling Pathway

Fructo-oligosaccharides (FOS)
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Caption: FOS-mediated signaling pathway in the gut-brain axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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